
Felipyrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Felipyrine is a chemical compound with the molecular formula C₁₅H₂₀N₂O . It is known for its analgesic and antipyretic properties, making it useful in the treatment of pain and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
Felipyrine can be synthesized through a multi-step process involving the reaction of piperidine with phenylacetic acid, followed by cyclization and subsequent modifications to introduce the pyrrolidinone ring . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and reaction time, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Felipyrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Felipyrine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential as an analgesic and antipyretic agent in the treatment of pain and fever.
Mechanism of Action
Felipyrine exerts its effects primarily by inhibiting the activity of cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. By reducing the production of prostaglandins, this compound increases the pain threshold and reduces inflammation and fever .
Comparison with Similar Compounds
Similar Compounds
Antipyrine: Another analgesic and antipyretic compound with a similar mechanism of action.
Phenazone: Known for its analgesic and anti-inflammatory properties.
Phenylbutazone: Used as an anti-inflammatory and analgesic agent.
Uniqueness of Felipyrine
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its ability to inhibit multiple isoforms of cyclooxygenase enzymes makes it a versatile compound in the treatment of pain and fever .
Properties
CAS No. |
1980-49-0 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-14(16-10-5-2-6-11-16)9-12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI Key |
TYGVJQQISVEFSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


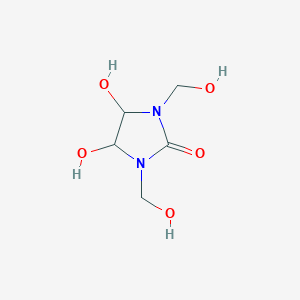
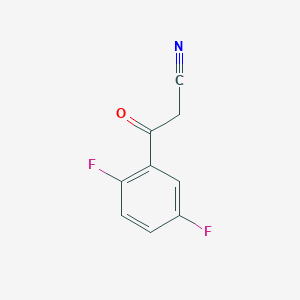
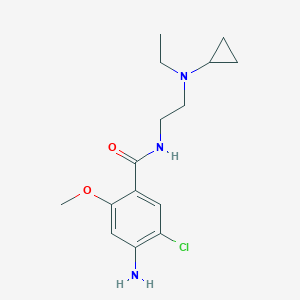
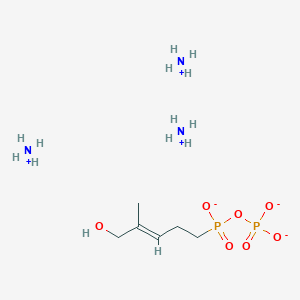
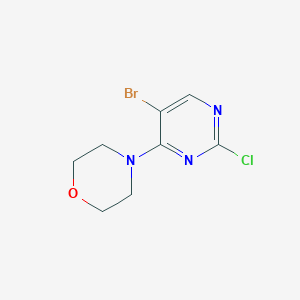
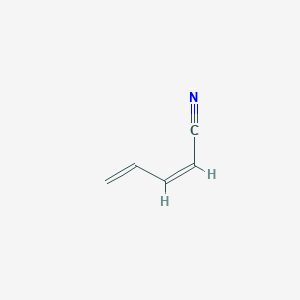
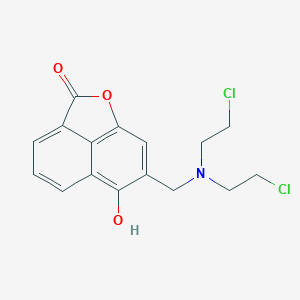
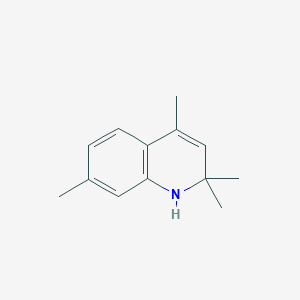
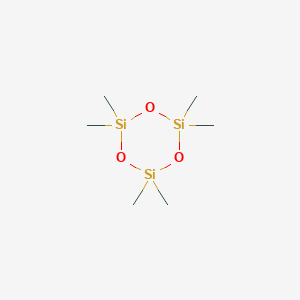
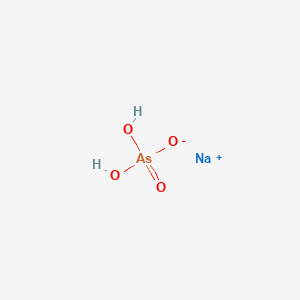
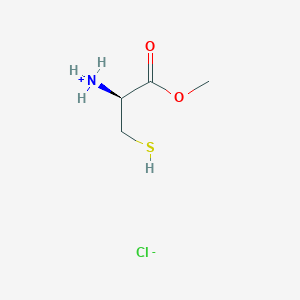

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

